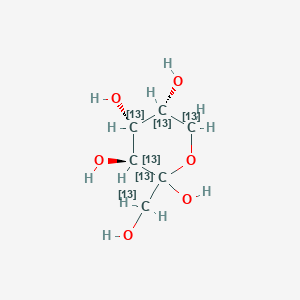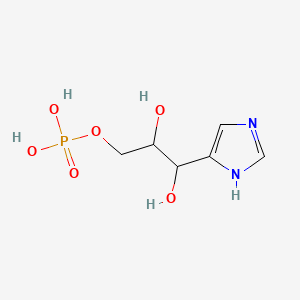
Einecs 235-734-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound appears as a chocolate-brown powder and is known for its unique chemical properties and applications.
Preparation Methods
Tungsten trisulfide can be synthesized through several methods:
Chemical Reactions Analysis
Tungsten trisulfide undergoes various chemical reactions:
- Decomposition by heating : Tungsten trisulfide decomposes into tungsten disulfide and elemental sulfur when heated .
- Reaction with sulfide solutions : It reacts with sulfide solutions to form different products .
- Reduction by hydrogen : Tungsten trisulfide can be reduced by hydrogen to form tungsten disulfide and hydrogen sulfide .
Scientific Research Applications
Tungsten trisulfide has several scientific research applications:
- Chemistry : It is used in the study of inorganic compounds and their reactions.
- Biology : Research on its potential biological effects and interactions.
- Medicine : Investigations into its potential therapeutic uses.
- Industry : Utilized in various industrial processes due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tungsten trisulfide involves its interaction with other chemical compounds and elements. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved in its action depend on the specific reactions and conditions under which it is used .
Comparison with Similar Compounds
Tungsten trisulfide can be compared with other similar compounds such as:
- Tungsten disulfide (WS₂) : Similar in composition but differs in the number of sulfur atoms.
- Molybdenum trisulfide (MoS₃) : Similar in structure but contains molybdenum instead of tungsten.
- Tungsten triselenide (WSe₃) : Similar in structure but contains selenium instead of sulfur .
Tungsten trisulfide is unique due to its specific chemical properties and the reactions it undergoes, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
12627-71-3 |
|---|---|
Molecular Formula |
S3W-6 |
Molecular Weight |
280.0 g/mol |
IUPAC Name |
tungsten;trisulfide |
InChI |
InChI=1S/3S.W/q3*-2; |
InChI Key |
YDPCXNWPALXGHW-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[S-2].[S-2].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12512299.png)
![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)
![3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide](/img/structure/B12512306.png)
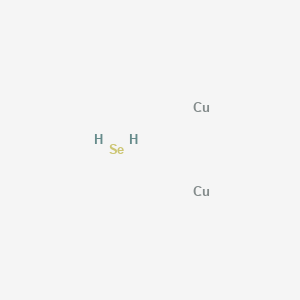
![4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid hydrochloride](/img/structure/B12512319.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}quinoline](/img/structure/B12512321.png)
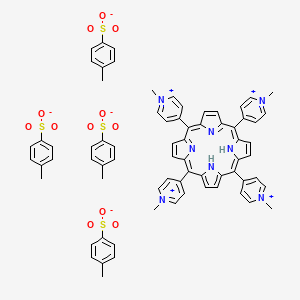
![Thieno[2,3-b]pyridin-5-ylboronic acid](/img/structure/B12512336.png)
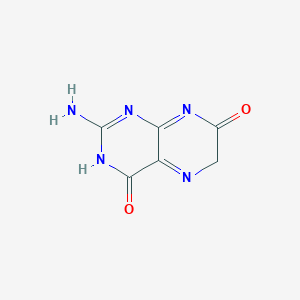
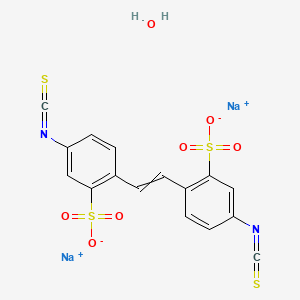
![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12512363.png)
